(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is a chiral molecule, meaning it has non-superimposable mirror images, and the (1S,2S) configuration specifies the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Modified amino derivatives
Substitution: Various substituted derivatives
Scientific Research Applications
(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with different spatial arrangement.
(1S,2S)-1-amino-1-(4-hydroxyphenyl)propan-2-ol: A similar compound with a hydroxyl group instead of a methoxy group.
(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted aromatic ring
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
ZBXPOHJSNYWSOE-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
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